molecular formula C20H28O2Si B14720172 Dibutoxy(diphenyl)silane CAS No. 13320-38-2

Dibutoxy(diphenyl)silane

Cat. No.: B14720172
CAS No.: 13320-38-2
M. Wt: 328.5 g/mol
InChI Key: OSMIWEAIYFILPL-UHFFFAOYSA-N
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Description

Dibutoxy(diphenyl)silane is an organosilicon compound with the formula (C₆H₅)₂Si(OCH₂CH₂CH₂CH₃)₂, featuring two phenyl groups and two butoxy groups attached to a central silicon atom. Organosilanes with aryl and alkoxy substituents are widely used in materials science due to their hybrid organic-inorganic nature, enabling applications in coatings, adhesives, and composite materials . The butoxy groups confer hydrolytic stability compared to shorter alkoxy chains (e.g., methoxy), while the phenyl groups enhance thermal stability and compatibility with aromatic polymers .

Properties

CAS No.

13320-38-2

Molecular Formula

C20H28O2Si

Molecular Weight

328.5 g/mol

IUPAC Name

dibutoxy(diphenyl)silane

InChI

InChI=1S/C20H28O2Si/c1-3-5-17-21-23(22-18-6-4-2,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16H,3-6,17-18H2,1-2H3

InChI Key

OSMIWEAIYFILPL-UHFFFAOYSA-N

Canonical SMILES

CCCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dibutoxy(diphenyl)silane typically involves the reaction of diphenylsilane with butanol in the presence of a catalyst. The reaction proceeds through the substitution of hydrogen atoms on the silicon atom with butoxy groups. Common catalysts used in this process include acids or bases that facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and precise control of temperature and pressure to maintain optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Dibutoxy(diphenyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Dibutoxy(diphenyl)silane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in hydrosilylation reactions, which are important in the production of silicone polymers .

Biology and Medicine: In biological research, this compound is used in the modification of surfaces to enhance biocompatibility. It is also explored for its potential use in drug delivery systems due to its ability to form stable bonds with various biomolecules .

Industry: The compound is used in the production of coatings, adhesives, and sealants. Its ability to improve the adhesion between different materials makes it valuable in the manufacturing of composite materials .

Mechanism of Action

The mechanism of action of dibutoxy(diphenyl)silane involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can interact with oxygen, nitrogen, and other elements to form stable complexes. This property is exploited in various applications, including surface modification and catalysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Chloro vs. Alkoxy Groups

  • Dichloro(diphenyl)silane (CAS 80-10-4) : Contains two reactive chlorine atoms, making it highly reactive toward hydrolysis and condensation reactions. It serves as a precursor for synthesizing silicones and other silane derivatives .
  • Dibutoxy(dimethyl)silane (CAS 1591-02-2) : Features butoxy and methyl groups. The methyl substituents reduce steric hindrance, while butoxy groups slow hydrolysis compared to methoxy variants, enhancing durability in hydrophobic coatings .
  • Diphenylsilane (CAS 775-12-2) : Lacks alkoxy or chloro groups, making it less reactive. It is primarily used in semiconductor manufacturing and as a reducing agent .

Reactivity and Hydrolysis

  • Chloro-substituted silanes (e.g., Dichloro(diphenyl)silane) hydrolyze rapidly in moisture, forming silanols (Si-OH) that condense into siloxane networks. This reactivity is advantageous for sol-gel processes but requires careful handling .
  • Butoxy-substituted silanes (e.g., Dibutoxy(dimethyl)silane) exhibit slower hydrolysis due to the longer alkyl chain, enabling controlled crosslinking in coatings and improved mechanical stability in composites .

Physical and Chemical Properties

Compound CAS Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Water Solubility
Dibutoxy(diphenyl)silane* - C₂₀H₂₈O₂Si 336.5 (calc.) ~0.95 (est.) 300–320 (est.) Low
Dichloro(diphenyl)silane 80-10-4 C₁₂H₁₀Cl₂Si 253.2 1.22 285–290 Reacts
Dibutoxy(dimethyl)silane 1591-02-2 C₁₀H₂₄O₂Si 204.38 0.8434 186–188 9.4 mg/L
Diphenylsilane 775-12-2 C₁₂H₁₂Si 184.31 1.02 (est.) 230–235 Insoluble

*Estimated values for this compound based on analog data .

Research Findings and Industrial Relevance

  • Hydrolysis and Crosslinking: Butoxy-substituted silanes form stable silanol intermediates upon hydrolysis, enabling covalent bonding with metal substrates (e.g., Si-O-metal bonds in anti-corrosion coatings) .
  • Composite Performance : Silane-treated natural fibers (e.g., sisal, hemp) show enhanced tensile strength in epoxy composites, though the degree of improvement depends on the substituent type and treatment duration .
  • Market Trends : Dichloro(diphenyl)silane dominates industrial applications due to its versatility in silicone production, with a projected growth in demand for EMI shielding materials .

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